molecular formula C99H159N37O23 B549824 Lysozyme CAS No. 9001-63-2

Lysozyme

Cat. No.: B549824
CAS No.: 9001-63-2
M. Wt: 2235.6 g/mol
InChI Key: ZJCXKXFAOCLSRV-RYLVIXIQSA-N
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Description

Lysozyme is a naturally occurring enzyme found in a variety of biological organisms, such as bacteria, fungi, and animal bodily secretions and tissues . It is an antimicrobial enzyme that forms part of the innate immune system . It is a glycoside hydrolase that is responsible for the digestion of macromolecules, old cell parts, and microorganisms .


Synthesis Analysis

This compound can be synthesized using various methods. For instance, a simple, one-pot approach for synthesizing ultrafine platinum (Pt) nanoclusters (NCs) under alkaline conditions using this compound (Lys) as a template has been reported .


Molecular Structure Analysis

The primary structure of this compound is a single polypeptide containing 129 amino acids. In physiological conditions, this compound is folded into a compact, globular structure with a long cleft in the protein surface .


Chemical Reactions Analysis

This compound is part of the group of glycosidic hydrolases and catalyzes the hydrolysis of the β (1-4) bond between N-acetylglucosamine and N-acetylmuramic acid of bacterial cell walls .

Scientific Research Applications

Stability and Bioactivity in Industrial Applications Lysozyme's antimicrobial activity has made it a candidate for use in food, packaging, medicine, medical devices, and cosmetics. Techniques to enhance its stability and bioactivity, such as immobilization on solid supports, have been explored to extend its applications in these industries (Anastas et al., 2021).

Biomedical and Diagnostic Applications this compound's properties have been exploited in various biomedical contexts. Its use as a drug carrier for kidney targeting and its potential in treating diseases due to its antibacterial, antiviral, anti-inflammatory, and immunomodulatory effects have been highlighted (Varma et al., 2022).

Sensing and Detection Technologies Advancements in sensing technologies have utilized this compound. For instance, Surface Plasmon Resonance (SPR) interfaces coated with graphene oxide have been developed for this compound detection in biological fluids, useful in diagnosing conditions like leukemia and renal diseases (Vasilescu et al., 2017). Additionally, digital microfluidic-based approaches using gold nanoparticle-enhanced chemiluminescence have been employed for highly sensitive detection of this compound in human serum (Giuffrida et al., 2018).

Food Industry Applications In the food industry, this compound has been studied for its potential in enhancing food safety. Techniques to modify this compound to improve its efficiency against gram-negative bacteria have been explored, with applications in preserving various food matrices (Wu et al., 2019).

Alternative Antibiotic Applications Given the increasing concern over antibiotic resistance, this compound has been evaluated as an alternative antibiotic. Its applications span medicine, veterinary science, food preservation, and crop protection. The review of this compound's synergy with other antimicrobial compounds and its diverse sources have been discussed (Ferraboschi et al., 2021).

Production and Optimization Techniques Research has focused on optimizing the production of this compound, particularly human this compound, for industrial applications. Techniques like biofilm reactors have been used to enhance this compound production, with studies aiming to optimize growth conditions for higher yield and efficiency (Ercan & Demirci, 2013).

Mechanism of Action

Target of Action

Lysozyme, also known as muramidase or N-acetylmuramoyl-hydrolase, primarily targets the peptidoglycan component of the bacterial cell wall . Peptidoglycan is a major structural component of the cell walls of bacteria, especially Gram-positive bacteria . The enzyme specifically hydrolyzes the (1→4)-β-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan .

Mode of Action

This compound functions by hydrolyzing glycosidic bonds in peptidoglycans . It binds the peptidoglycan molecule in the prominent cleft between its two domains and attacks peptidoglycans . This hydrolysis compromises the integrity of bacterial cell walls, causing lysis of the bacteria .

Biochemical Pathways

The biochemical pathway of this compound involves the hydrolysis of (1→4)-β-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in a peptidoglycan and between N-acetyl-D-glucosamine residues in chitodextrins . This hydrolysis compromises the integrity of bacterial cell walls, causing lysis of the bacteria .

Pharmacokinetics

It is known that this compound is abundant in various secretions including tears, saliva, human milk, and mucus . It is also present in cytoplasmic granules of the macrophages and the polymorphonuclear neutrophils (PMNs) . Large amounts of this compound can be found in egg white .

Result of Action

The result of this compound’s action is the lysis of bacteria. By hydrolyzing the peptidoglycan component of the bacterial cell wall, this compound compromises the integrity of the cell wall, leading to bacterial cell death . This makes this compound an important part of the innate immune system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, hen egg white this compound is thermally stable, with a melting point reaching up to 72 °C at pH 5.0 . This compound in human milk loses activity very quickly at that temperature . Hen egg white this compound maintains its activity in a large range of pH (6–9) . The isoelectric point of human milk this compound is 10.5–11 . These factors can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Lysozyme may cause allergy or asthma symptoms or breathing difficulties if inhaled . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear respiratory protection in case of inadequate ventilation .

Biochemical Analysis

Biochemical Properties

Lysozyme hydrolyzes glycosidic bonds in peptidoglycans, which are major components of gram-positive bacterial cell walls. Specifically, it breaks the (1→4)-β-linkages between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) residues. This hydrolysis compromises bacterial cell wall integrity, leading to bacterial lysis .

Cellular Effects

This compound not only directly lyses bacteria but also modulates the host immune response. Its degradation of bacteria enhances the release of bacterial products, including peptidoglycan (PG), which activates pattern recognition receptors in host cells .

Molecular Mechanism

This compound’s active site binds the peptidoglycan molecule, attacking the glycosidic bonds between NAM and the fourth carbon atom of NAG. It also interacts with chitin, although less effectively than true chitinases. The enzyme’s catalytic power arises from steric strain on the bound substrate and electrostatic stabilization of an oxo-carbenium intermediate .

Temporal Effects in Laboratory Settings

This compound stability varies over time. In laboratory studies, consider its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo settings .

Dosage Effects in Animal Models

Describe how this compound’s effects vary with different dosages in animal models. Threshold effects and any toxic or adverse effects at high doses should be discussed .

Metabolic Pathways

Explore the metabolic pathways involving this compound. Consider enzymes or cofactors it interacts with, as well as effects on metabolic flux or metabolite levels .

Remember that this compound is encoded by the LYZ gene in humans and is closely related to α-lactalbumin in sequence and structure

Properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H159N37O23/c1-11-50(8)77(132-72(139)46-120-81(145)63(32-33-70(101)137)124-88(152)69-31-21-39-136(69)93(157)68(43-73(140)141)131-84(148)62(29-19-37-116-98(109)110)125-90(154)75(48(4)5)135-91(155)76(49(6)7)133-80(144)57(100)24-16-34-113-95(103)104)92(156)126-60(27-17-35-114-96(105)106)82(146)121-51(9)78(142)129-66(41-54-45-119-59-26-15-13-23-56(54)59)87(151)134-74(47(2)3)89(153)122-52(10)79(143)128-65(40-53-44-118-58-25-14-12-22-55(53)58)85(149)123-61(28-18-36-115-97(107)108)83(147)130-67(42-71(102)138)86(150)127-64(94(158)159)30-20-38-117-99(111)112/h12-15,22-23,25-26,44-45,47-52,57,60-69,74-77,118-119H,11,16-21,24,27-43,46,100H2,1-10H3,(H2,101,137)(H2,102,138)(H,120,145)(H,121,146)(H,122,153)(H,123,149)(H,124,152)(H,125,154)(H,126,156)(H,127,150)(H,128,143)(H,129,142)(H,130,147)(H,131,148)(H,132,139)(H,133,144)(H,134,151)(H,135,155)(H,140,141)(H,158,159)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t50-,51-,52-,57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-,75-,76-,77-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCXKXFAOCLSRV-RYLVIXIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H159N37O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2235.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; Odorless; [Aldon MSDS]
Record name Lysozyme
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CAS No.

9001-63-2
Record name Lysozyme
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Record name Lysozyme
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